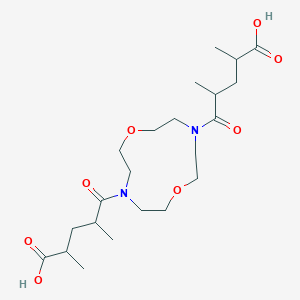
1-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine
Übersicht
Beschreibung
1-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine, also known as mCPP, is a psychoactive drug that has been studied for its potential therapeutic effects in various mental health disorders. This compound belongs to the class of phenylpiperazines and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of 1-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine is not fully understood, but it is believed to exert its effects through the modulation of serotonin receptors in the brain. Specifically, 1-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine has been found to act as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
MCPP has been found to exhibit a range of biochemical and physiological effects, including the modulation of serotonin levels in the brain, the activation of the hypothalamic-pituitary-adrenal (HPA) axis, and the induction of anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine in lab experiments is its well-documented pharmacological profile, which makes it a useful tool for studying the serotonin system and its role in mental health disorders. However, the use of 1-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine in animal models has been associated with some limitations, such as the induction of seizures at high doses and the potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine, including:
1. Further investigation of its therapeutic potential in mental health disorders, particularly those related to serotonin dysregulation.
2. Development of more selective agonists or antagonists of the 5-HT1A and 5-HT2A receptors, which could provide more targeted treatments for mental health disorders.
3. Exploration of the potential role of 1-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine in the regulation of other neurotransmitter systems, such as dopamine and norepinephrine.
4. Investigation of the potential use of 1-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine as a tool for studying the neural circuits underlying anxiety and depression.
In conclusion, 1-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine is a psychoactive compound that has been extensively studied for its potential therapeutic effects in various mental health disorders. While its exact mechanism of action is not fully understood, it has been found to exhibit serotonin receptor agonist activity and to modulate a range of biochemical and physiological processes in the brain. Further research is needed to fully understand the therapeutic potential of 1-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine and to explore its potential use as a tool for studying the neural circuits underlying mental health disorders.
Synthesemethoden
The synthesis of 1-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine involves the reaction of 4-chlorobenzoyl chloride with 3-chlorophenylpiperazine in the presence of a suitable base. The resulting compound is then purified using various techniques such as chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
MCPP has been extensively studied for its potential therapeutic effects in various mental health disorders such as depression, anxiety, and schizophrenia. It has been found to exhibit serotonin receptor agonist activity and has been proposed as a potential treatment for serotonin-related disorders.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c18-14-6-4-13(5-7-14)17(22)21-10-8-20(9-11-21)16-3-1-2-15(19)12-16/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSBXBIGUYIJAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601188318 | |
| Record name | (4-Chlorophenyl)[4-(3-chlorophenyl)-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601188318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methanone | |
CAS RN |
346724-06-9 | |
| Record name | (4-Chlorophenyl)[4-(3-chlorophenyl)-1-piperazinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=346724-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorophenyl)[4-(3-chlorophenyl)-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601188318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5564912.png)

![2-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5564933.png)



![2-(3-methoxybenzyl)-8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5564945.png)
![8-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564958.png)
![rel-(1S,5R)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-oxo-2-(1-piperazinyl)ethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one dihydrochloride](/img/structure/B5564960.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5564966.png)
